molecular formula C15H13F2NO2 B10946792 2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide

2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide

Cat. No.: B10946792
M. Wt: 277.27 g/mol
InChI Key: YKTYPIHJNWIHIY-UHFFFAOYSA-N
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Description

2-[(2,4-Difluorophenoxy)methyl]-N-methylbenzamide is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide typically involves the reaction of 2,4-difluorophenol with benzyl chloride to form 2,4-difluorobenzyl chloride. This intermediate is then reacted with N-methylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Difluorophenoxy)methyl]-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluorophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-[(2,4-Difluorophenoxy)methyl]-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group enhances its binding affinity, while the benzamide moiety contributes to its overall stability and reactivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Difluorophenoxy)methyl]-N-[2-(dimethylamino)ethyl]benzamide
  • 2-[(2,4-Difluorophenoxy)methyl]-N-[(pyridin-2-yl)methyl]benzamide
  • 2-[(2,4-Difluorophenoxy)methyl]-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Uniqueness

2-[(2,4-Difluorophenoxy)methyl]-N-methylbenzamide is unique due to its specific combination of difluorophenoxy and methylbenzamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-methylbenzamide

InChI

InChI=1S/C15H13F2NO2/c1-18-15(19)12-5-3-2-4-10(12)9-20-14-7-6-11(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

YKTYPIHJNWIHIY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)F)F

Origin of Product

United States

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